molecular formula C6H7BrN2O B2607638 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine CAS No. 1823967-16-3

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No. B2607638
CAS RN: 1823967-16-3
M. Wt: 203.039
InChI Key: FIXVUVZJPMXIJP-UHFFFAOYSA-N
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Description

“2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine” is a chemical compound with the CAS Number: 1823967-16-3 . Its IUPAC name is 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine . The molecular weight of this compound is 203.04 .


Molecular Structure Analysis

The InChI code for “2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine” is 1S/C6H7BrN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and properties of 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium Bromides have been extensively studied. Condensation reactions and subsequent transformations lead to the formation of these compounds, whose structures have been confirmed through NMR spectroscopy and X-ray diffraction, highlighting the compound's relevance in chemical synthesis and structure elucidation processes (Demchenko et al., 2003).

Antimicrobial and Antiviral Activities

  • Novel imidazo-[1,3]-oxazine derivatives, synthesized through a one-pot, three-component microwave-assisted synthesis under solvent-free conditions, have shown significant antibacterial and antifungal activities. These findings underscore the potential of such derivatives in developing new antimicrobial agents (Srinivasan et al., 2018).

Applications in Drug Development

  • The study of structure-activity relationships of antitubercular nitroimidazoles, including derivatives of imidazo-oxazine, has provided insights into the determinants of aerobic activity against Mycobacterium tuberculosis. These studies are crucial for the development of new antitubercular agents, highlighting the compound's utility in drug discovery and development (Kim et al., 2009).

Chemical Synthesis and Characterization

  • The synthesis, characterization, and exploration of novel synthetic routes for creating imidazo-oxazine derivatives have been a subject of significant interest. These studies provide a foundation for further exploration of their potential applications across various fields of chemistry and materials science (Nagaraj & Muthusubramanian, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXVUVZJPMXIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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